molecular formula C31H56O2Si B12543918 CID 78063706

CID 78063706

Katalognummer: B12543918
Molekulargewicht: 488.9 g/mol
InChI-Schlüssel: GWCCZIVPPXBNMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78063706 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

The preparation of CID 78063706 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to facilitate the reaction . Industrial production methods may vary, but they generally adhere to similar principles to ensure the compound’s purity and efficacy.

Analyse Chemischer Reaktionen

CID 78063706 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

CID 78063706 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is investigated for its potential therapeutic effects and as a component in drug development. Industrially, this compound is utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes .

Wirkmechanismus

The mechanism of action of CID 78063706 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

CID 78063706 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as CID 30323 and CID 20830-81-3 . The distinct properties of this compound, such as its specific reactivity and interaction with biological targets, set it apart from these related compounds.

Eigenschaften

Molekularformel

C31H56O2Si

Molekulargewicht

488.9 g/mol

InChI

InChI=1S/C31H56O2Si/c1-3-5-7-9-11-13-15-17-19-24-28-32-31(34-30-26-22-21-23-27-30)33-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27,31H,3-20,24-25,28-29H2,1-2H3

InChI-Schlüssel

GWCCZIVPPXBNMH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(OCCCCCCCCCCCC)[Si]C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.